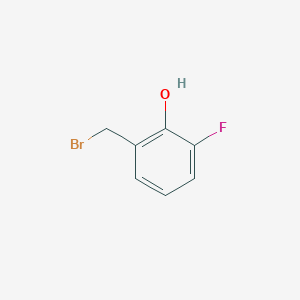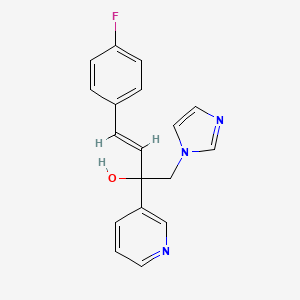
4-(4-fluorophenyl)-1-(1H-imidazol-1-yl)-2-(3-pyridinyl)-3-buten-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(4-Fluoro-phenyl)-1-imidazol-1-yl-2-pyridin-3-yl-but-3-en-2-ol is a synthetic organic compound that features a complex structure with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-Fluoro-phenyl)-1-imidazol-1-yl-2-pyridin-3-yl-but-3-en-2-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the fluoro-phenyl group: This step might involve a nucleophilic aromatic substitution reaction.
Formation of the pyridine ring: This can be synthesized via a Hantzsch pyridine synthesis.
Coupling of the imidazole and pyridine rings: This step might involve a cross-coupling reaction such as the Suzuki or Heck reaction.
Final assembly of the butenol structure: This can be achieved through aldol condensation followed by reduction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
(E)-4-(4-Fluoro-phenyl)-1-imidazol-1-yl-2-pyridin-3-yl-but-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The double bond can be reduced to a single bond.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like NaBH4 (Sodium borohydride) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential use as a pharmaceutical agent due to its bioactive properties.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of (E)-4-(4-Fluoro-phenyl)-1-imidazol-1-yl-2-pyridin-3-yl-but-3-en-2-ol would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins, nucleic acids, or other biomolecules, and the pathways involved could range from signal transduction to metabolic processes.
相似化合物的比较
Similar Compounds
- (E)-4-(4-Chloro-phenyl)-1-imidazol-1-yl-2-pyridin-3-yl-but-3-en-2-ol
- (E)-4-(4-Methyl-phenyl)-1-imidazol-1-yl-2-pyridin-3-yl-but-3-en-2-ol
- (E)-4-(4-Bromo-phenyl)-1-imidazol-1-yl-2-pyridin-3-yl-but-3-en-2-ol
Uniqueness
The presence of the fluoro group in (E)-4-(4-Fluoro-phenyl)-1-imidazol-1-yl-2-pyridin-3-yl-but-3-en-2-ol can impart unique properties such as increased metabolic stability, enhanced binding affinity to biological targets, and altered electronic properties compared to its analogs.
属性
分子式 |
C18H16FN3O |
|---|---|
分子量 |
309.3 g/mol |
IUPAC 名称 |
(E)-4-(4-fluorophenyl)-1-imidazol-1-yl-2-pyridin-3-ylbut-3-en-2-ol |
InChI |
InChI=1S/C18H16FN3O/c19-17-5-3-15(4-6-17)7-8-18(23,13-22-11-10-21-14-22)16-2-1-9-20-12-16/h1-12,14,23H,13H2/b8-7+ |
InChI 键 |
JXJYOUPEMAQRAH-BQYQJAHWSA-N |
手性 SMILES |
C1=CC(=CN=C1)C(CN2C=CN=C2)(/C=C/C3=CC=C(C=C3)F)O |
规范 SMILES |
C1=CC(=CN=C1)C(CN2C=CN=C2)(C=CC3=CC=C(C=C3)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


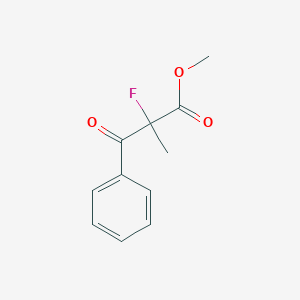
![6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15288604.png)
![[2-[(1S,2S,4R,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate](/img/structure/B15288607.png)
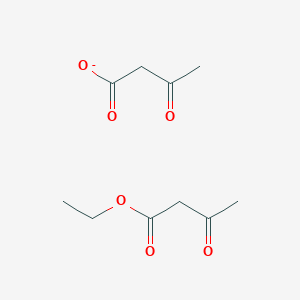
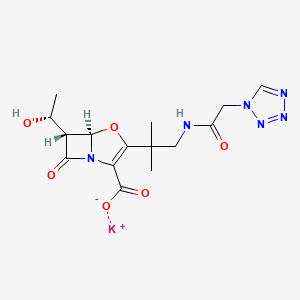
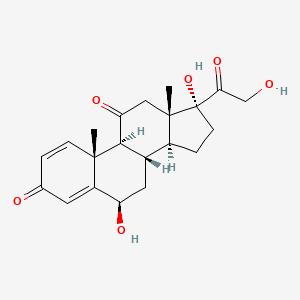


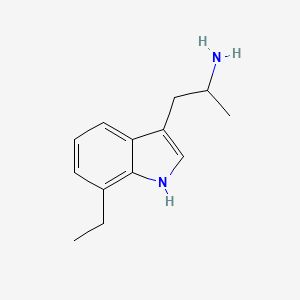
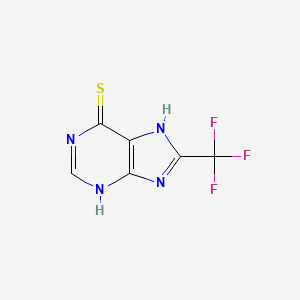
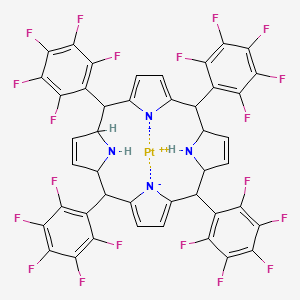
![(2S,3aS,7aS)-1-[(2R)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;2-methylpropan-2-amine](/img/structure/B15288646.png)
![4-O-[(2R,3S,4R,6S)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] 1-O-ethyl butanedioate](/img/structure/B15288651.png)
